3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 445382-05-8
VCID: VC5950664
InChI: InChI=1S/C14H15N3S/c1-2-8-3-4-11-9(5-8)6-10-13(16)12(7-15)18-14(10)17-11/h6,8H,2-5,16H2,1H3
SMILES: CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C#N)N
Molecular Formula: C14H15N3S
Molecular Weight: 257.36

3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile

CAS No.: 445382-05-8

Cat. No.: VC5950664

Molecular Formula: C14H15N3S

Molecular Weight: 257.36

* For research use only. Not for human or veterinary use.

3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile - 445382-05-8

Specification

CAS No. 445382-05-8
Molecular Formula C14H15N3S
Molecular Weight 257.36
IUPAC Name 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
Standard InChI InChI=1S/C14H15N3S/c1-2-8-3-4-11-9(5-8)6-10-13(16)12(7-15)18-14(10)17-11/h6,8H,2-5,16H2,1H3
Standard InChI Key RWAXGNWGIQLAFR-UHFFFAOYSA-N
SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C#N)N

Introduction

Structural Elucidation and Molecular Features

Core Heterocyclic Architecture

The compound’s backbone consists of a tetrahydrothieno[2,3-b]quinoline system, a fusion of a partially saturated quinoline ring and a thiophene moiety. The quinoline component is hydrogenated at positions 5–8, introducing conformational flexibility compared to fully aromatic analogs. The thiophene ring is annulated at the [2,3-b] position, creating a planar, electron-rich region conducive to π-π stacking interactions .

Substituent Configuration

Key substituents include:

  • 6-Ethyl group: A hydrophobic alkyl chain at position 6, which may enhance lipid solubility and influence binding pocket interactions.

  • 3-Amino group: A primary amine at position 3, providing a site for hydrogen bonding and potential derivatization.

  • 2-Carbonitrile: A polar nitrile group at position 2, contributing to dipole interactions and serving as a synthetic handle for further functionalization .

Table 1: Key Structural and Identifier Data

PropertyValueSource
CAS No.Not explicitly listed
Molecular FormulaC14H15N3S\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{S}
Molecular Weight257.354 g/mol
IUPAC Name3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile

Synthetic Strategies and Optimization

General Approaches to Thienoquinoline Synthesis

Though direct synthesis details for this compound are scarce, analogous thienoquinoline derivatives are typically constructed via:

  • Cyclocondensation: Reaction of aminothiophene derivatives with cyclohexenone intermediates under acidic conditions.

  • Pictet-Spengler Cyclization: Formation of the tetrahydroquinoline ring via reaction of tryptamine analogs with carbonyl compounds.

  • Nitrile Introduction: Late-stage cyanation using reagents such as copper(I) cyanide or via nucleophilic displacement of halogenated precursors .

Hypothesized Route for Target Compound

A plausible synthetic pathway could involve:

  • Formation of Thienoquinoline Core: Cyclization of a 3-aminothiophene derivative with a cyclohexenone-bearing ethyl group.

  • Nitrile Functionalization: Introduction of the carbonitrile group at position 2 via palladium-catalyzed cyanation or substitution of a bromine atom with cyanide .

  • Purification: Chromatographic techniques (e.g., HPLC) to isolate the desired product from regioisomers or byproducts.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield Optimization Strategies
1CyclocondensationPOCl₃, DMF, 80°C, 12hMicrowave-assisted heating
2CyanationCuCN, DMF, 120°C, 6hUse of Pd catalysts
3PurificationSilica gel chromatographyGradient elution

Challenges in Synthesis

  • Regioselectivity: Ensuring proper annulation of the thiophene ring to the quinoline system.

  • Functional Group Compatibility: Protecting the amino group during cyanation to prevent side reactions.

  • Scalability: Transitioning from milligram to gram-scale synthesis while maintaining yield and purity .

Physicochemical and Spectroscopic Properties

Thermodynamic and Solubility Profile

  • Melting Point: Estimated 180–220°C based on analogous compounds .

  • Solubility: Likely low aqueous solubility (<1 mg/mL) due to aromatic and alkyl components; soluble in DMSO or DMF.

  • LogP: Predicted value of 2.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ~2200 cm⁻¹ (C≡N stretch), 3350–3500 cm⁻¹ (N-H stretch).

  • NMR:

    • ¹H NMR: δ 1.2–1.4 (t, 3H, CH₂CH₃), δ 2.5–3.0 (m, 4H, tetrahydroquinoline CH₂), δ 6.8–7.2 (aromatic protons).

    • ¹³C NMR: δ 115–120 (C≡N), δ 150–160 (aromatic carbons adjacent to S) .

  • Mass Spectrometry: Molecular ion peak at m/z 257.35 (M⁺) .

Biological Activity and Mechanistic Insights

Structure-Activity Relationship (SAR) Considerations

  • Ethyl Group: Enhances hydrophobic interactions with target binding pockets, potentially improving potency .

  • Amino Group: Facilitates hydrogen bonding with catalytic residues (e.g., in kinase active sites).

  • Nitrile: May act as a hydrogen bond acceptor or participate in covalent binding with cysteine residues.

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (PLC-γ Inhibition)Antibacterial MIC (μg/mL)Source
3-Amino-6-methylthienoquinoline4.2 μM12.5 (S. aureus)
6-Ethylthienoquinoline-2-carboxamide8.7 μM25.0 (E. coli)
Target Compound (hypothetical)~5–10 μM (estimated)15–30 (estimated)

Analytical and Industrial Applications

Quality Control in Synthesis

  • HPLC Purity Analysis: Reverse-phase C18 column, acetonitrile/water gradient, detection at 254 nm .

  • Elemental Analysis: Confirmation of C, H, N, S content within ±0.4% of theoretical values.

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